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Abstract
Barium Selenide (BaSe) is a member of the alkaline-earth chalcogenide family, which

crystallizes in the rock-salt structure and exhibits semiconducting properties. Understanding its

fundamental electronic and structural characteristics is crucial for evaluating its potential in

optoelectronic and thermoelectric applications. First-principles (ab initio) calculations, grounded

in Density Functional Theory (DFT), provide a powerful, parameter-free approach to predict

and analyze these properties with high accuracy. This guide summarizes the key findings from

various ab initio studies on BaSe, presenting quantitative data in structured tables, detailing the

computational methodologies employed, and illustrating the logical workflows and relationships

inherent in these theoretical investigations.

Theoretical Framework: Density Functional Theory
First-principles, or ab initio, calculations are computational methods that rely on the

fundamental laws of quantum mechanics to predict material properties without empirical

parameters.[1] The most prominent of these methods is Density Functional Theory (DFT),

which has become a standard tool in computational materials science.[2]

The core concept of DFT is that the ground-state properties of a many-electron system can be

determined from its electron density, which is a function of only three spatial coordinates, rather
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than the complex many-body wavefunction. This simplification is achieved through the Kohn-

Sham equations, which map the interacting electron system onto a fictitious system of non-

interacting electrons moving in an effective potential. The primary challenge within DFT lies in

approximating the exchange-correlation (XC) functional, which accounts for all the complex

many-body effects. Common approximations include:

Local Density Approximation (LDA): The simplest approximation, treating the electron gas

locally as a uniform electron gas. It is known to often underestimate lattice constants and

overestimate bulk moduli.[3]

Generalized Gradient Approximation (GGA): Improves upon LDA by incorporating the

gradient of the electron density. Popular GGA functionals include PBE (Perdew-Burke-

Ernzerhof) and PBEsol (PBE for solids). GGA functionals typically overestimate lattice

constants.[4][5]

Modified Becke-Johnson (mBJ) Potential: An enhancement over standard GGA, the Tran-

Blaha modified Becke-Johnson (TB-mBJ) potential often yields significantly more accurate

band gap values for semiconductors, comparable to more computationally expensive

methods.[6][7]

The following diagram illustrates the typical workflow for an ab initio calculation of a material's

electronic properties.

A typical workflow for ab initio electronic property calculations.

Structural and Elastic Properties
BaSe crystallizes in the cubic rock-salt (B1) structure. Ab initio calculations are highly effective

at predicting its ground-state structural properties, such as the equilibrium lattice constant (a₀)

and the bulk modulus (B), which measures resistance to compression. The accuracy of these

predictions is highly dependent on the chosen exchange-correlation functional.

The table below summarizes the calculated structural parameters for BaSe from various DFT

studies, alongside experimental values for comparison.
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Property Functional Calculated Value Experimental Value

Lattice Constant (a₀) LDA 6.46 Å 6.60 Å

PBE-GGA 6.68 Å

PBEsol-GGA 6.59 Å

WC-GGA 6.61 Å

TM (meta-GGA) 6.632 Å[8]

Bulk Modulus (B) LDA 49.8 GPa 44.7 GPa

PBE-GGA 39.0 GPa

PBEsol-GGA 43.9 GPa

WC-GGA 43.4 GPa

TM (meta-GGA) 43.1 GPa[8]

Note: Data compiled from multiple theoretical studies. Experimental values are provided as a

benchmark.

As is typical, the LDA functional underestimates the experimental lattice constant, while the

PBE-GGA functional overestimates it.[4] Functionals designed specifically for solids, such as

PBEsol, WC, and the meta-GGA TM, show excellent agreement with experimental findings.[4]

[8]

Electronic Properties
The electronic properties, particularly the band structure and density of states, dictate the

semiconducting and optical behavior of BaSe.

Band Structure and Band Gap
The electronic band structure describes the allowed energy levels for electrons as a function of

their crystal momentum (k-vector). The separation between the highest occupied states

(valence band) and the lowest unoccupied states (conduction band) is the band gap (E_g). A
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key distinction is whether the valence band maximum (VBM) and conduction band minimum

(CBM) occur at the same k-point in the Brillouin zone.

Direct Band Gap: VBM and CBM are at the same k-point. This allows for efficient light

emission and absorption.[5][9]

Indirect Band Gap: VBM and CBM are at different k-points. Electron transitions across the

gap require the assistance of a lattice vibration (phonon) to conserve momentum, making

them less efficient for optoelectronic applications.[9][10]

First-principles calculations consistently show that BaSe is a direct band gap semiconductor,

with both the VBM and CBM located at the Γ point of the Brillouin zone.[1] However, standard

GGA functionals are known to severely underestimate the magnitude of the band gap. The TB-

mBJ potential provides a significant correction, yielding results in much better agreement with

experimental observations.

Property Functional
Calculated Value
(eV)

Type

Band Gap (E_g) PBE-GGA 1.91 eV Direct (Γ-Γ)

GGA + mBJ 3.42 eV Direct (Γ-Γ)

Note: Data sourced from a study utilizing the FP-LAPW method.[1]

Density of States (DOS)
The Density of States (DOS) quantifies the number of available electronic states at each

energy level.[11] By projecting the total DOS onto the constituent atomic orbitals (Partial DOS

or PDOS), the chemical origin of the electronic bands can be identified.

For BaSe, ab initio studies reveal that:

The upper valence band is predominantly formed by the Se 4p electronic states.

The bottom of the conduction band is mainly composed of the Ba 5d electronic states.[1]
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This orbital contribution is fundamental to understanding the nature of electronic transitions and

the optical properties of the material.

Relationship between structure, orbitals, and electronic properties.

Computational Protocols
The results presented in this guide are predominantly derived from calculations using the Full-

Potential Linearized Augmented Plane Wave plus local orbitals (FP-LAPW+lo) method, as

implemented in computational packages like WIEN2k.[6][7][11] This is considered one of the

most accurate methods for solving the DFT Kohn-Sham equations for periodic solids.[12]

A typical protocol for calculating the properties of BaSe involves the following steps:

Structure Optimization: The experimental crystal structure is used as a starting point. The

total energy is calculated for a range of unit cell volumes. By fitting these energy-volume

data to an equation of state (e.g., Murnaghan's), the equilibrium lattice constant, bulk

modulus, and its pressure derivative are determined.[1]

Brillouin Zone Integration: The Brillouin zone is sampled using a dense mesh of k-points

generated via the Monkhorst-Pack scheme to ensure convergence of the total energy.

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively

until the electron density and total energy are converged to a strict tolerance (e.g., < 10⁻⁵

Ry).

Electronic and Optical Properties Calculation: Using the converged ground-state density,

non-self-consistent calculations are performed to determine the electronic band structure

along high-symmetry directions and the total and partial density of states. Optical properties,

such as the complex dielectric function, are calculated from the electronic band structure.

For improved band gaps, calculations are repeated using the TB-mBJ potential.[3]

Conclusion
Ab initio studies based on Density Functional Theory provide a robust and predictive framework

for understanding the fundamental properties of Barium Selenide. Key findings indicate:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.researchgate.net/figure/Calculated-band-structures-of-by-GGA-PBE-PBE-sol-mBJ-and-GGA-U-2-Fe-MnSi_fig2_343308533
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414724/
https://www.researchgate.net/publication/223710001_Electronic_Structure_Calculations_of_Solids_Using_the_WIEN2k_Package_for_Material_Sciences
https://www.researchgate.net/publication/223434155_DFT_calculations_of_solids_with_LAPW_and_WIEN2k
https://www.researchgate.net/figure/Total-energy-of-a-BaS-b-BaSe-and-c-BaTe-with-the-NaCl-type-structure-as-a-function_fig1_225582235
https://arxiv.org/pdf/1208.2057
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BaSe has a rock-salt crystal structure. DFT functionals designed for solids, such as PBEsol

and TM, accurately predict its lattice constant (~6.6 Å) and bulk modulus (~43-44 GPa).[8]

It is a direct band gap semiconductor, with the band gap occurring at the Γ point.

While standard GGA functionals predict a band gap of around 1.9 eV, the more accurate TB-

mBJ potential calculates it to be approximately 3.42 eV, highlighting the importance of the

choice of functional for electronic property calculations.[1]

The character of the band edges is well-defined, with the valence band maximum dominated

by Se 4p states and the conduction band minimum by Ba 5d states.[1]

This detailed theoretical knowledge of BaSe's electronic structure is essential for guiding

experimental efforts and for designing novel semiconductor devices for optoelectronic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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